N-ethyl-2-(2-iodo-4-methylphenoxy)ethanamine;hydrochloride
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Overview
Description
N-ethyl-2-(2-iodo-4-methylphenoxy)ethanamine;hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of an ethyl group, an iodo group, and a methylphenoxy group attached to an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-iodo-4-methylphenoxy)ethanamine;hydrochloride typically involves multiple steps. One common method starts with the iodination of 4-methylphenol to produce 2-iodo-4-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-iodo-4-methylphenoxy)ethanol. The final step involves the reaction of this intermediate with ethylamine to produce N-ethyl-2-(2-iodo-4-methylphenoxy)ethanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-iodo-4-methylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The iodo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.
Scientific Research Applications
N-ethyl-2-(2-iodo-4-methylphenoxy)ethanamine;hydrochloride is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-iodo-4-methylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylphenoxy)ethanamine;hydrochloride
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
N-ethyl-2-(2-iodo-4-methylphenoxy)ethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized research applications where similar compounds may not be as effective.
Properties
IUPAC Name |
N-ethyl-2-(2-iodo-4-methylphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO.ClH/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCFKKCRWHGBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)C)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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